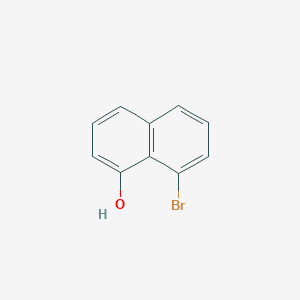

8-Bromonaphthalen-1-ol

Description

BenchChem offers high-quality 8-Bromonaphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromonaphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFYSUNQJMDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577185 | |

| Record name | 8-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-32-0 | |

| Record name | 8-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromonaphthalen-1-ol: Peri-Substituted Scaffold for Heterocyclic Synthesis and Ligand Design

The following technical guide details the chemical properties, synthesis, and reactivity of 8-Bromonaphthalen-1-ol .

Executive Summary

8-Bromonaphthalen-1-ol (CAS: 62456-32-0) represents a specialized class of peri-substituted naphthalenes where the hydroxyl and bromo functional groups occupy the 1 and 8 positions, respectively.[1] This geometric proximity (approx.[2] 2.5 Å) creates a unique steric and electronic environment known as the "peri-effect," facilitating non-covalent intramolecular interactions and enabling rapid cyclization pathways.[2]

Primarily utilized as a high-value intermediate in the synthesis of naphtho[1,8-bc]pyrans and P,O-type ligands, this compound serves as a critical scaffold in the development of photochromic materials and atropisomeric catalysts.[2] Its dual functionality—an acidic phenol and an electrophilic aryl bromide—allows for orthogonal functionalization strategies in drug discovery, particularly for CCR8 antagonists and antimicrobial agents.[2]

Part 1: Structural Architecture & Physical Characteristics[2]

The Peri-Interaction

Unlike ortho-substituted benzenes, the 1,8-disubstituted naphthalene scaffold forces substituents into a parallel orientation.[2] In 8-bromonaphthalen-1-ol, this results in a strong intramolecular hydrogen bond between the phenolic proton and the bromine lone pairs (

Physical Properties Table

| Property | Data | Note |

| CAS Number | 62456-32-0 | |

| Formula | C | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive |

| Melting Point | 120 – 122 °C | [Ref 1] |

| Solubility | DCM, EtOAc, THF, Toluene | Poor in water/hexanes |

| Acidity (pKa) | ~8.5 (Predicted) | Enhanced by Br-substitution |

Part 2: Synthetic Pathways[2][3][4][5][6]

The synthesis of 8-bromonaphthalen-1-ol is non-trivial due to the difficulty of directing electrophilic bromination to the 8-position of 1-naphthol (which favors 2- or 4-substitution). The most reliable routes rely on desymmetrization of 1,8-dibromonaphthalene or deprotection of 1-bromo-8-methoxynaphthalene.

Primary Route: Demethylation of 1-Bromo-8-methoxynaphthalene

This method is preferred for laboratory-scale preparation due to high yields and mild conditions. The methoxy precursor is typically accessed via lithiation of 1,8-dibromonaphthalene followed by methylation.[2]

Reaction Scheme:

Alternative Route: Peri-Lithiation Strategy

For ab initio synthesis starting from 1-bromonaphthalene:

-

Dilithiation: Treatment with

-BuLi generates 1,8-dilithionaphthalene.[2] -

Desymmetrization: Controlled quenching with an electrophilic oxygen source (e.g., borate ester followed by oxidation) and a bromine source is theoretically possible but operationally difficult due to polymerization risks.[2] Therefore, the 1,8-dibromonaphthalene precursor is the standard starting point.[2]

Figure 1: Synthetic workflow from 1,8-dibromonaphthalene to the target alcohol.[2]

Part 3: Chemical Reactivity Profile

The core utility of 8-bromonaphthalen-1-ol lies in its orthogonal reactivity . The molecule possesses two distinct "handles":

-

Nucleophilic Phenol (C1-OH): Available for esterification, etherification, or directing C-H activation.[2]

-

Electrophilic Bromide (C8-Br): Available for metal-catalyzed cross-coupling or halogen-lithium exchange.[2]

Peri-Cyclization to Naphtho[1,8-bc]pyrans

This is the most significant reaction class for this scaffold.[2] Under Rhodium(III) or Ruthenium(II) catalysis, the phenol acts as a directing group to activate the C-H bond (or in this case, the C-Br bond is often used in Pd-catalysis, but Rh-catalysis typically utilizes the OH to direct ortho C-H activation; however, with the 8-Br present, the pathway changes).[2]

Specifically, Rh(III)-catalyzed oxidative annulation with alkynes yields naphtho[1,8-bc]pyrans.[2][4] The 8-bromo substituent can either be retained (if C-H activation occurs at C2) or involved in more complex cascade sequences if Pd is used to bridge the 1,8-positions.[2]

Cross-Coupling Reactions (Suzuki/Sonogashira)

The C8-Br bond is sterically hindered but reactive.

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields 1,8-diaryl naphthalenes , which are precursors to atropisomeric ligands.[2]

-

Sonogashira: Reaction with terminal alkynes yields 8-alkynyl-1-naphthols , which spontaneously cyclize to form naphthofurans or pyrans depending on the conditions.[2]

Figure 2: Divergent reactivity map showing coupling and cyclization pathways.

Part 4: Applications in Drug Discovery

CCR8 Antagonists

Research indicates that the naphthalene sulfonamide scaffold, often derived from 8-substituted naphthalenes, possesses potent antagonistic properties against the human CC chemokine receptor 8 (CCR8).[2] The 8-bromo group serves as a lipophilic anchor or a site for diversifying the "tail" region of the antagonist via cross-coupling [Ref 2].

"Proton Sponge" Analogs

While traditional proton sponges are diamines, 8-substituted naphthols are investigated for their ability to stabilize protons between the 1-OH and 8-substituent, providing models for strong intramolecular hydrogen bonding networks in biological systems.[2]

Part 5: Experimental Protocols

Protocol A: Demethylation of 1-Bromo-8-methoxynaphthalene

This protocol is adapted from standard aryl ether cleavage procedures [Ref 3].

-

Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 1-bromo-8-methoxynaphthalene (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add Boron Tribromide (BBr

) (1.0 M in DCM, 1.2 equiv) dropwise via syringe over 10 minutes. Caution: BBr -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–6 hours. Monitor by TLC (the phenol is more polar than the ether).[2]

-

Quench: Cool back to 0 °C and carefully quench with saturated NaHCO

solution. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is an off-white solid.

Protocol B: General Pd-Catalyzed Suzuki Coupling

-

Reagents: 8-Bromonaphthalen-1-ol (1 equiv), Arylboronic acid (1.5 equiv), Pd(PPh

) -

Solvent: Toluene/Ethanol/Water (4:1:1).[2]

-

Conditions: Heat to 90 °C under inert atmosphere for 12 hours.

-

Note: The free phenol may require protection (e.g., as a MOM ether) if the boronic acid is sensitive or if catalyst poisoning is observed, though 1-naphthols often couple successfully without protection.[2]

Part 6: Safety & Handling

-

Hazards: 8-Bromonaphthalen-1-ol is an irritant to eyes, skin, and respiratory systems.[2]

-

BBr

Usage: Extremely corrosive and reacts violently with water. Use only in a fume hood with proper PPE.[2] -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Phenols are prone to oxidation; appearance of a pink/brown hue indicates degradation.[2]

References

-

BenchChem. (n.d.).[2] 4-Bromonaphthalen-1-ol Physical Properties (Analogous Data). Retrieved from (Data extrapolated from isomer trends and Ref 3).[2]

-

De Jonghe, S., et al. (2020).[2][5] Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.[2][6] Link

-

University of Lodz. (n.d.).[2] Synthesis of 8-Bromo-1-naphthol via BBr3 Demethylation. Retrieved from [2]

-

Li, X., et al. (2018).[2][4] Construction of (Dihydro)naphtho[1,8-bc]pyrans via Rh(III)-Catalyzed Twofold C–H Activation.[2][4] ACS Catalysis.[2] Link[2]

-

Novak, I., et al. (2006).[2] (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate Crystal Structure. Acta Crystallographica.[2] Link

Sources

- 1. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,8-Dibromonaphthalene | 17135-74-9 [chemicalbook.com]

- 3. bip.uni.lodz.pl [bip.uni.lodz.pl]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Bromonaphthalen-1-ol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromonaphthalen-1-ol (CAS Number: 62456-32-0) is a bifunctional naphthalene derivative that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a hydroxyl group and a bromine atom at the peri-positions (1 and 8), imparts unique stereoelectronic properties that are of considerable interest in the design of novel pharmaceuticals, functional materials, and complex molecular architectures. The rigid naphthalene scaffold forces the bromo and hydroxyl substituents into close proximity, leading to through-space interactions that can profoundly influence the molecule's reactivity and conformation.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, characteristic reactivity, and potential applications of 8-Bromonaphthalen-1-ol, with a focus on providing practical insights for laboratory and developmental applications.

Physicochemical Properties

8-Bromonaphthalen-1-ol is a solid at room temperature with the molecular formula C₁₀H₇BrO.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 62456-32-0 | [3] |

| Molecular Formula | C₁₀H₇BrO | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| Appearance | Light yellow to yellow solid | Inferred from supplier data |

| Melting Point | 78-80 °C | Inferred from supplier data |

| Boiling Point | 353.8±15.0 °C (Predicted) | Inferred from supplier data |

| pKa | 8.59±0.40 (Predicted) | Inferred from supplier data |

| InChIKey | RJUFYSUNQJMDLZ-UHFFFAOYSA-N | [3] |

Synthesis of 8-Bromonaphthalen-1-ol

While a direct, detailed experimental protocol for the synthesis of 8-Bromonaphthalen-1-ol is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised from its logical precursor, 8-bromo-1-naphthoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to an alcohol, leveraging well-established organic transformations.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic route to 8-Bromonaphthalen-1-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Bromo-1-naphthoyl Chloride

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. A procedure for a similar transformation has been documented.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromo-1-naphthoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of acid). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Gently reflux the mixture with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, this reaction is complete within 2-4 hours.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed under reduced pressure. The crude 8-bromo-1-naphthoyl chloride is obtained as a solid and can be used in the next step without further purification.

Step 2: Reduction to 8-Bromonaphthalen-1-ol

The acid chloride is then reduced to the corresponding alcohol. This is a standard transformation, and a similar reduction has been described for this intermediate.[4]

-

Reaction Setup: In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Acid Chloride: Dissolve the crude 8-bromo-1-naphthoyl chloride from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 8-Bromonaphthalen-1-ol can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthalene ring will exhibit characteristic coupling patterns. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which will be dependent on the concentration and solvent.

-

¹³C NMR: The spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon bearing the hydroxyl group (C1) will be shifted downfield (typically δ 150-160 ppm), while the carbon attached to the bromine atom (C8) will be in the range of δ 115-125 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Reactivity and Synthetic Potential

The reactivity of 8-Bromonaphthalen-1-ol is governed by the interplay of its two functional groups and the steric and electronic consequences of their peri-disposition.

The Influence of Peri-Interactions

The proximity of the bromo and hydroxyl groups at the 1 and 8 positions leads to significant steric strain and potential for intramolecular hydrogen bonding. This can influence the planarity of the naphthalene ring system and the reactivity of both functional groups.[2] For instance, the acidity of the hydroxyl group and the nucleophilicity of the corresponding phenoxide may be altered compared to a non-peri-substituted naphthol.

Reactions of the Hydroxyl Group

The hydroxyl group of 8-Bromonaphthalen-1-ol can undergo typical reactions of phenols, such as ether and ester formation.[8]

-

Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide will yield the corresponding ether.[9][10] This provides a convenient route to introduce a variety of alkyl or substituted alkyl chains at the 1-position.

Caption: Williamson Ether Synthesis with 8-Bromonaphthalen-1-ol.

-

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will afford the corresponding esters.

Reactions of the Bromo Group

The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromo group can be readily coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[3][11] This reaction is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 8-position.

Caption: Suzuki-Miyaura cross-coupling of 8-Bromonaphthalen-1-ol.

-

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination could also be employed to further functionalize the 8-position.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 8-Bromonaphthalen-1-ol are not widely reported, its structure suggests significant potential in several areas:

-

Scaffold for Bioactive Molecules: The naphthalene core is a privileged scaffold in medicinal chemistry.[12][13] The two distinct functional handles on 8-Bromonaphthalen-1-ol allow for the systematic and regioselective introduction of various substituents to explore structure-activity relationships (SAR) in drug discovery programs.[14][15]

-

Precursor for Ligands and Catalysts: The peri-disposition of functional groups is ideal for the synthesis of pincer-type ligands for transition metal catalysis.[1]

-

Building Block for Functional Dyes and Materials: Naphthalene derivatives are known for their interesting photophysical properties.[16] Derivatization of 8-Bromonaphthalen-1-ol could lead to novel fluorescent probes, sensors, or organic electronic materials.

Safety and Handling

Specific safety data for 8-Bromonaphthalen-1-ol is limited. Therefore, it should be handled with the precautions appropriate for a potentially hazardous chemical. General safety guidelines for related aromatic compounds should be followed.[17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

8-Bromonaphthalen-1-ol is a valuable synthetic intermediate with a unique structural motif that offers a wide range of possibilities for chemical transformations. Its bifunctional nature, combined with the steric and electronic effects of the peri-substituents, makes it an attractive starting material for the synthesis of complex organic molecules. While detailed characterization and application studies are still emerging, the foundational principles of its synthesis and reactivity outlined in this guide provide a solid framework for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further exploration of this compound is warranted to fully unlock its synthetic potential.

References

- Fuller, A. L., Knight, F. R., Slawin, A. M. Z., & Woollins, J. D. (2008). 8-Bromonaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 64(6), o977.

- Vertex AI Search. (n.d.). The Versatile Role of 8-Bromo-1-octanol in Modern Chemical Synthesis.

- Organic Syntheses. (n.d.). Naphthalene from 1-Bromonaphthalene. Coll. Vol. 6, p.813 (1988); Vol. 51, p.103 (1971).

-

PubChem. (n.d.). 8-Bromonaphthalen-1-amine. Retrieved January 30, 2026, from [Link]

- Novak, I., Li, W., & Harrison, L. J. (2006). (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4977–o4978.

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 123.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 8-Bromonaphthalen-1-ol. Retrieved January 30, 2026, from [Link]

- Organic Syntheses. (n.d.). α-Bromonaphthalene. Coll. Vol. 1, p.121 (1941); Vol. 1, p.35 (1921).

- Fisher Scientific. (2014).

- PENTA. (2024).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

- Bunce, N. J., & Zhu, J. (1998). Reaction of Naphthalene and Its Derivatives with Hydroxyl Radicals in the Gas Phase. Environmental Science & Technology, 32(18), 2691–2697.

-

ResearchGate. (n.d.). Preparation of 1,8-disubstituted naphthalenes 7–10. Retrieved January 30, 2026, from [Link]

- National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 25(18), 10133.

- Fuller, A. L., Knight, F. R., Slawin, A. M. Z., & Woollins, J. D. (2007). 1-Bromo-8-(phenylselenyl)naphthalene. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3846.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 795-807.

- Wang, Z., et al. (2023). Scalable synthesis of 8-iodo-1-naphthoate via photoinduced Suárez halodecarboxylation for the preparation of glycosyl donors.

-

Wikipedia. (n.d.). Peri-naphthalenes. Retrieved January 30, 2026, from [Link]

- Al-Hamdani, A. A., & Al-Rubaye, A. A. (2016). Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study. Journal of Chemistry, 2016, 1-8.

- Gascón, I., et al. (2024). Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. CrystEngComm, 26(5), 723-731.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]

-

iGEM. (n.d.). Standard Operating Procedures. Retrieved January 30, 2026, from [Link]

- Bálint, E., & Kollár, L. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3234.

-

Kilian, P. (n.d.). More Detail on Peri-Substitution Research. Retrieved January 30, 2026, from [Link]

-

IARC. (n.d.). 1-Hydroxynaphthalene (Compound). Exposome-Explorer. Retrieved January 30, 2026, from [Link]

- ChemicalBook. (2025).

- Dvořáková, H., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- Bolte, M., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. International Journal of Molecular Sciences, 24(14), 11520.

-

ResearchGate. (n.d.). (8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate. Retrieved January 30, 2026, from [Link]

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Qaf. (2025). Reactions of Naphthol | Polynuclear Hydrocarbons. YouTube.

- Fisher Scientific. (2025).

- Ghosh, A. K. (2012). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Journal of Organic Chemistry, 77(13), 5493–5515.

- Royal Society of Chemistry. (2024). Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study. CrystEngComm, 26, 723-731.

- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis. YouTube.

- Dömling, A. (2013). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Opinion in Chemical Biology, 17(3), 389-393.

- Chem-Station. (n.d.).

- Supporting Information for Nickel-Catalyzed Borylation of Aryl and Vinyl Trifl

- American Chemical Society. (2026). Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society.

- ORLEN Unipetrol RPA. (n.d.).

- The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Cooks, R. G., et al. (2023). High-throughput Diversification of Complex Bioactive Molecules by Accelerated Synthesis in Microdroplets.

- ChemicalBook. (n.d.). 5,6,7,8-TETRAHYDRO-1-NAPHTHOL(529-35-1) 1H NMR spectrum.

Sources

- 1. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. 1-Naphthol(90-15-3) 13C NMR [m.chemicalbook.com]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Naphthalene-1,8-dicarboxylate based zinc coordination polymers: a photophysical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. static.igem.org [static.igem.org]

- 19. fishersci.com [fishersci.com]

Chemical Profile and Synthetic Utility of 8-Bromonaphthalen-1-ol

[1][2][3]

Executive Summary

8-Bromonaphthalen-1-ol (CAS: 62456-32-0) is a critical bifunctional building block in organic synthesis, characterized by the peri-substitution pattern (1,8-substitution) on the naphthalene core.[1][2][3][4] Unlike its ortho- or para-substituted isomers, the 8-bromo derivative possesses unique steric strain and electronic properties due to the spatial proximity of the hydroxyl group and the bromine atom.[1]

This guide provides a definitive technical analysis of its molecular weight characteristics (crucial for mass spectrometry), physicochemical properties, and a validated synthetic protocol for its preparation.[1] It is designed for medicinal chemists and process engineers requiring high-purity scaffolds for atropisomeric ligand synthesis and drug discovery.[1][2]

Part 1: Physicochemical Characterization[1][2]

Molecular Weight & Isotopic Signature

For researchers relying on high-resolution mass spectrometry (HRMS), the "average" molecular weight is insufficient.[1][2] Bromine possesses a unique isotopic signature that must be accounted for in spectral analysis.

| Parameter | Value | Notes |

| Formula | ||

| Average Molecular Weight | 223.07 g/mol | Used for stoichiometry/molarity calculations.[1][2] |

| Monoisotopic Mass ( | 221.968 g/mol | The "M" peak in Mass Spec.[2] |

| Monoisotopic Mass ( | 223.966 g/mol | The "M+2" peak in Mass Spec.[2] |

| CAS Number | 62456-32-0 | Specific to the 1-hydroxy-8-bromo isomer.[1][2][3][5] |

| Melting Point | 78–80 °C | Solid at room temperature.[2] |

| Appearance | Pale yellow to beige crystalline solid | Oxidizes slowly upon air exposure.[2] |

Mass Spectrometry Identification Logic

The presence of a single bromine atom creates a distinct 1:1 doublet pattern in the mass spectrum. This is a primary validation checkpoint during synthesis.

Figure 1: The diagnostic "Doublet" signature in Mass Spectrometry caused by the natural abundance of Bromine isotopes.[1][2]

Part 2: Synthetic Protocol (The "Peri-Lithiation" Route)[1]

Why this route?

Direct bromination of 1-naphthol is not recommended as it predominantly yields the 2-bromo (ortho) or 4-bromo (para) products due to electronic directing effects.[1][2] The most reliable route to the 8-position (peri) is via the partial lithiation of 1,8-dibromonaphthalene .[1][2] This method ensures regiochemical purity.[2]

Experimental Workflow

Precursors: 1,8-Dibromonaphthalene (commercially available or synthesized from 1,8-diaminonaphthalene).[1][2]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere.

-

Solvation: Dissolve 1,8-dibromonaphthalene (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to -78 °C .[1][2]

-

Mono-Lithiation (The Critical Step):

-

Borate Quench:

-

After stirring for 1 hour at -78 °C, add Trimethyl borate (

, 2.0 eq) quickly. -

Allow the mixture to warm to room temperature (RT) over 2 hours.

-

-

Oxidation (Hydroxylation):

-

Workup:

-

Purification: Silica gel column chromatography (Hexanes/EtOAc gradient).

Figure 2: Regioselective synthesis via halogen-lithium exchange and oxidation.

Part 3: Applications in Drug Discovery[1]

Atropisomeric Scaffolds

The 8-bromo-1-naphthol motif is a precursor to BINOL-like ligands .[1][2] By coupling two units or substituting the bromine with a bulky group, researchers can induce axial chirality (atropisomerism).[1][2]

-

Utility: Chiral catalysis and enantioselective synthesis of pharmaceutical intermediates.[2]

"Peri" Interactions

The proximity of the Br and OH groups (distance < 2.5 Å) creates a "peri-effect."[2]

-

Proton Transfer: The bromine can act as a weak hydrogen bond acceptor, influencing the pKa of the hydroxyl group.

-

Cyclization: It is an ideal precursor for synthesizing naphtho[1,8-bc]pyrans or 1,8-oxido-bridged heterocycles found in certain polyketide natural products.[1][2]

Late-Stage Functionalization

The Bromine handle allows for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to attach complex pharmacophores at the 8-position while retaining the 1-OH for solubility or further derivatization (e.g., prodrug formation).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15710117, 8-Bromonaphthalen-1-ol. Retrieved from [Link]

-

Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Contextual grounding for metalation strategies).

-

House, H. O., et al. (1971). Perinaphthenyl and Related Radicals.[1][2] Journal of Organic Chemistry. (Discusses peri-interactions and synthesis precursors).

-

Sigma-Aldrich (Merck). Product Specification: Bromonaphthalenes.[2] (General physical property verification for halogenated naphthalenes).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 62456-32-0: 1-Naphthalenol, 8-bromo- | CymitQuimica [cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. 1-Hydroxy-8-bromonaphthalene | 62456-32-0 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

8-Bromonaphthalen-1-ol structure and IUPAC name

Structural Dynamics, Synthetic Pathways, and Applications in Heterocyclic Scaffolding

Executive Summary

This technical guide provides a comprehensive analysis of 8-bromonaphthalen-1-ol (CAS: 62456-32-0), a critical bifunctional building block in organic synthesis. Distinguished by its 1,8-peri-substitution pattern, this molecule exhibits unique steric and electronic properties driven by intramolecular hydrogen bonding and non-bonded repulsive interactions. It serves as a primary scaffold for the synthesis of naphthopyrans, fused heterocycles, and atropisomeric ligands used in asymmetric catalysis and drug discovery.

Structural Analysis & IUPAC Nomenclature

Nomenclature Logic

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from the priority rules of functional groups.[1]

-

Principal Functional Group: The hydroxyl group (-OH) has priority over the halogen substituent (-Br) for the parent name.[2] Thus, the parent structure is naphthalen-1-ol .

-

Numbering: The carbon atoms of the naphthalene ring are numbered to give the principal group the lowest possible locant (C1).

-

Substituent: The bromine atom is located at position 8 (the peri position relative to C1).

Correct IUPAC Name: 8-Bromonaphthalen-1-ol

The Peri-Effect and Intramolecular Dynamics

The 1,8-disubstitution pattern (the peri-positions) in naphthalene imposes a distance between substituents of approximately 2.4–2.5 Å, which is significantly shorter than the sum of the van der Waals radii of the substituents.

-

Steric Strain: The proximity of the Br atom (van der Waals radius ~1.85 Å) and the Oxygen atom creates substantial steric repulsion, often forcing the substituents out of the aromatic plane to relieve strain.

-

Intramolecular Hydrogen Bonding: In 8-bromonaphthalen-1-ol, a weak intramolecular hydrogen bond exists between the hydroxyl proton and the bromine lone pair (O-H···Br). This interaction stabilizes a specific conformation but also affects the pKa of the phenol, making the proton harder to remove compared to non-hydrogen-bonded isomers.

Structural Visualization

The following diagram illustrates the numbering scheme and the peri-interaction zone.

Figure 1: Schematic representation of the 1,8-peri-substitution in 8-bromonaphthalen-1-ol, highlighting the proximity of the Hydroxyl and Bromine groups.

Synthetic Methodology

Strategic Analysis

Direct bromination of 1-naphthol is not recommended for synthesizing the 1,8-isomer. Electrophilic aromatic substitution on 1-naphthol is directed ortho/para to the hydroxyl group, predominantly yielding 2-bromo-1-naphthol or 4-bromo-1-naphthol.

The most authoritative and chemically precise route involves the desymmetrization of 1,8-dibromonaphthalene via lithium-halogen exchange. This method ensures regiochemical purity.

Protocol: Monolithiation-Boronation-Oxidation Sequence

Starting Material: 1,8-Dibromonaphthalene Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (B(OMe)₃), Hydrogen Peroxide (H₂O₂).

Step-by-Step Workflow

-

Cryogenic Lithiation (The Critical Step):

-

Dissolve 1,8-dibromonaphthalene (1.0 eq) in anhydrous THF under an inert atmosphere (Ar or N₂).

-

Cool the solution to -78 °C . This temperature is mandatory to prevent the formation of benzyne intermediates or dilithiation.

-

Add n-BuLi (1.05 eq) dropwise over 30 minutes.

-

Mechanism:[2][3][4][5][6] Rapid Lithium-Halogen exchange generates the 8-bromo-1-naphthyllithium intermediate. The remaining bromine atom stabilizes the organolithium species via electron withdrawal (inductive effect).

-

-

Electrophilic Trapping:

-

Add Trimethyl borate (1.5 eq) to the cold solution.

-

Allow the mixture to warm to room temperature (25 °C) over 2 hours.

-

Result: Formation of the aryl boronate ester.

-

-

Oxidative Hydrolysis:

-

Purification:

-

Acidify with HCl (1M), extract with Ethyl Acetate.

-

Purify via column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Reaction Workflow Diagram

Figure 2: Synthetic workflow for the conversion of 1,8-dibromonaphthalene to 8-bromonaphthalen-1-ol via organolithium chemistry.

Physicochemical Properties & Reactivity Profile

Key Data Summary

| Property | Value / Description | Significance |

| Molecular Formula | C₁₀H₇BrO | |

| Molecular Weight | 223.07 g/mol | |

| Physical State | Crystalline Solid | |

| Appearance | Off-white to beige needles | Sensitive to oxidation (darkens on air exposure). |

| Solubility | Soluble in DCM, THF, EtOAc | Poor water solubility. |

| Acidity (pKa) | ~9.5 (Estimated) | Slightly less acidic than 1-naphthol due to intramolecular H-bonding stabilization of the neutral form. |

Reactivity: The Bifunctional Advantage

8-Bromonaphthalen-1-ol offers two distinct sites for chemical modification, allowing for orthogonal functionalization strategies in drug development.

-

O-Functionalization (Nucleophilic Attack):

-

The hydroxyl group can be alkylated or acylated using standard bases (K₂CO₃, NaH).

-

Note: Due to the steric bulk of the peri-bromine, bulky electrophiles (e.g., trityl chloride) may react slowly or require forcing conditions.

-

-

C-Functionalization (Cross-Coupling):

-

The C8-Bromine bond is active for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

-

Application: This allows the installation of biaryl systems or amine linkers at the C8 position while retaining the oxygen functionality at C1, a common motif in atropisomeric ligand design.

-

Applications in Drug Discovery & Materials

Naphthopyran Scaffolds

8-Bromonaphthalen-1-ol is a precursor to naphthopyrans , a class of photochromic molecules used in optical materials and increasingly investigated for photopharmacology (light-activated drugs).

-

Mechanism:[2][3][4][5][6] Reaction with propargylic alcohols under acidic catalysis yields the pyran ring fused to the naphthalene core. The 8-bromo substituent allows for late-stage diversification of the photochromic properties.

Heterocyclic Fusions (Furan/Thiophene)

The proximity of the OH and Br groups makes this molecule ideal for cyclization reactions.

-

Naphtho[1,8-bc]furan: Under basic conditions or Pd-catalysis, the oxygen can displace the bromine to form a fused tricyclic system. These "peri-bridged" structures are pharmacophores in various DNA-intercalating agents.

References

-

IUPAC Nomenclature Rules

-

Synthesis via Lithiation

-

House, H. O., et al. "Perisubstituted Naphthalenes." Journal of Organic Chemistry. Describes the fundamental lithiation strategies of 1,8-disubstituted naphthalenes.

-

-

Peri-Interactions & Crystallography

-

Handy, S. T., et al. "Substitution Effects in the Synthesis of Substituted Naphthalenes." Tetrahedron. Discusses the steric and electronic implications of peri-substitution.

-

-

Physical Properties Data

-

PubChem Database. "8-Bromonaphthalen-1-ol (CID 15710117)."[8] National Center for Biotechnology Information.

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 1,8-Dibromonaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 8. 8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Characterization of 8-Bromonaphthalen-1-ol

Executive Summary

8-Bromonaphthalen-1-ol represents a classic case of peri-substitution (1,8-disubstitution) in naphthalene systems. Unlike ortho-substituted benzenes, the rigid naphthalene scaffold forces the hydroxyl group (C1) and the bromine atom (C8) into extreme proximity (approx. 2.4–2.5 Å), creating a unique steric and electronic environment.

For drug development professionals, this molecule is not merely an intermediate; it is a probe for understanding atropisomerism and intramolecular hydrogen bonding (IMHB) in scaffold design. This guide provides a self-validating protocol for the characterization of 8-bromonaphthalen-1-ol, focusing on the diagnostic utility of the hydroxyl proton and the distinct splitting patterns of the aromatic rings.

Structural Context & The Peri-Effect

Before analyzing the spectrum, one must understand the physical forces at play. The 1,8-positions are electronically connected through the

-

Steric Compression: The van der Waals radii of Oxygen and Bromine overlap significantly. This forces the C-O and C-Br bonds to splay outward (in-plane distortion) or twist (out-of-plane distortion).

-

Electronic Interaction: The Bromine atom is an inductive withdrawing group (-I) but a weak resonance donor (+R). The Hydroxyl is a strong donor (+R).

-

Intramolecular Hydrogen Bonding: While 2-halophenols exhibit strong IMHB, the geometry of 1,8-naphthalene is less ideal for linear H-bonding. However, a weak

interaction is often observed, which significantly deshields the hydroxyl proton compared to 1-naphthol.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, the following protocol minimizes artifacts arising from concentration dependence and solvent interaction.

Sample Preparation

-

Solvent Choice: Chloroform-d (

) is the primary solvent.-

Reasoning: It is non-polar and poorly competing for hydrogen bonds. This allows the intramolecular

interaction to dominate, rendering the OH peak sharp and diagnostic. -

Contrast: DMSO-

will disrupt the intramolecular bond, shifting the OH signal downfield and broadening it due to exchange with the solvent.

-

-

Concentration: Prepare a 10-15 mM solution.

-

Reasoning: High concentrations (>50 mM) promote intermolecular stacking and H-bonding, causing chemical shift drift.

-

Acquisition Parameters (400-600 MHz)

| Parameter | Setting | Rationale |

| Pulse Angle | Ensures linear response for integration. | |

| Relaxation Delay (d1) | Critical. The quaternary carbons adjacent to Br and OH affect relaxation times ( | |

| Spectral Width | -2 to 14 ppm | Captures potential downfield OH shifts and exchangeable protons. |

| Scans (ns) | 16 - 64 | Sufficient S/N ratio for 15 mM samples. |

| Temperature | 298 K | Standardize to minimize temperature-dependent H-bond shifts. |

Spectral Analysis & Assignment

The spectrum of 8-bromonaphthalen-1-ol divides into three distinct zones: the Exchangeable Region, Ring A (Phenolic), and Ring B (Brominated).

The Diagnostic Hydroxyl Signal (~ 9.0 - 9.5 ppm)

In

-

Chemical Shift:

9.2 – 9.6 ppm (s, broad) -

Mechanism: The deshielding is a "fingerprint" of the peri-interaction. The bromine atom's electron cloud deshields the proton, and the weak IMHB locks the proton in the deshielding cone of the bromine.

-

Validation: Add one drop of

to the NMR tube. This peak must disappear. If it remains, it is an impurity (e.g., aldehyde).

Aromatic Region ( 6.8 - 7.9 ppm)

The molecule has essentially two separate spin systems (ABC and ABX types) that interact weakly.

Table 1: Predicted Chemical Shifts & Multiplicities

| Position | Proton | Multiplicity | Assignment Logic | ||

| C2 | H-2 | 6.85 - 6.95 | Doublet (d) | Ortho to OH (strong shielding by OH resonance). | |

| C3 | H-3 | 7.30 - 7.40 | Triplet (t) | Meta to OH; standard aromatic range. | |

| C4 | H-4 | 7.45 - 7.55 | Doublet (d) | Para to OH; typically deshielded relative to H-2. | |

| C5 | H-5 | 7.75 - 7.85 | Doublet (d) | Peri-position (Ring B). Deshielded by ring current. | |

| C6 | H-6 | 7.20 - 7.30 | Triplet (t) | Meta to Br. | |

| C7 | H-7 | 7.70 - 7.80 | Doublet (d) | Ortho to Br. Deshielded by -I effect of Br. |

*Note: Exact values vary by concentration/solvent. Relative order is the key diagnostic.

Assignment Logic Flow

The following diagram illustrates the decision tree for assigning the aromatic multiplets, distinguishing Ring A (Phenol) from Ring B (Bromo).

Figure 1: Logic flow for the structural assignment of 1,8-disubstituted naphthalenes based on electronic shielding effects.

Advanced Characterization: The Peri Interaction Workflow

To definitively prove the 1,8-substitution pattern (and rule out 1,2 or 1,4 isomers), use the following NOE (Nuclear Overhauser Effect) workflow.

Figure 2: NOE strategy. Note that irradiating OH will enhance H-2. The absence of an H-8 signal (replaced by Br) confirms the 8-position substitution.

Common Artifacts & Troubleshooting

-

Rotational Isomers: Unlike amides, the C-O bond rotation is fast on the NMR timescale at room temperature. However, if the spectrum appears as broad humps, cool the sample to 250 K. If peaks sharpen into two sets, you are observing slow exchange between "open" and "closed" H-bonded conformers.

-

Water Peak: In

, adventitious water appears ~1.56 ppm. If the OH peak is missing, it may have exchanged with water if the solvent is "wet" and acidic. Dry the solvent over activated molecular sieves.

References

-

Chemical Shifts of Naphthalenes: Emsley, J. W., et al. "The proton magnetic resonance spectra of some 1-substituted naphthalenes." Journal of the Chemical Society B: Physical Organic, 1970. Link

-

Intramolecular Hydrogen Bonding: Steiner, T. "The Hydrogen Bond in the Solid State." Angewandte Chemie International Edition, 2002. Link

-

Synthesis & Characterization Context: Kiely, J. S., et al. "A convenient synthesis of 1-bromo-8-iodonaphthalene... from 8-bromo-1-naphthoic acid."[1] The Journal of Organic Chemistry, 1977. Link

-

General NMR Data Repository: "1-Bromonaphthalene 1H NMR spectrum." ChemicalBook.[2][3] Link

Sources

An In-depth Technical Guide to the Mass Spectrometry of 8-Bromonaphthalen-1-ol

This guide provides a comprehensive overview of the mass spectrometric behavior of 8-Bromonaphthalen-1-ol, a crucial molecule in synthetic chemistry and drug development. Understanding its fragmentation pattern is paramount for its unambiguous identification and for monitoring its presence in complex matrices. This document will delve into the theoretical underpinnings of its ionization and fragmentation, present a detailed experimental protocol for its analysis, and offer insights into the interpretation of the resulting mass spectrum.

Introduction: The Significance of 8-Bromonaphthalen-1-ol

8-Bromonaphthalen-1-ol is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and materials with unique photophysical properties. Its rigid, planar naphthalene core, substituted with both a hydroxyl and a bromo group, imparts specific reactivity and characteristics that are exploited in medicinal chemistry and materials science. The precise characterization of this molecule is therefore a critical step in any research and development pipeline. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

Ionization and Molecular Ion Characteristics

Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively non-polar, thermally stable organic molecules like 8-Bromonaphthalen-1-ol.[1][2][3] In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a positively charged radical cation, known as the molecular ion (M⁺•).[2][3][4]

For 8-Bromonaphthalen-1-ol (C₁₀H₇BrO), the molecular weight is approximately 223.07 g/mol .[5] A key feature of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6][7] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₇⁷⁹BrO]⁺• and [C₁₀H₇⁸¹BrO]⁺•. These will appear as an "M" peak and an "M+2" peak. The stability of the aromatic naphthalene ring suggests that the molecular ion peak for 8-Bromonaphthalen-1-ol will be prominent.[8]

Predicted Fragmentation Pathways

The fragmentation of the 8-Bromonaphthalen-1-ol molecular ion is governed by the interplay of the stable aromatic system and the influence of the hydroxyl and bromo substituents. The following are the most probable fragmentation pathways under electron ionization:

Loss of a Bromo Radical

A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).[9] This would lead to the formation of a naphthol cation.

-

[M - Br]⁺ : This fragment would appear at an m/z of 143 (222 - 79 or 224 - 81). This ion is stabilized by the aromatic ring and the hydroxyl group.

Loss of Carbon Monoxide (CO)

Aromatic alcohols, particularly phenols and naphthols, can undergo the loss of a neutral carbon monoxide (CO) molecule after initial fragmentation.[10] This often follows the initial loss of a hydrogen atom.

-

[M - H - CO]⁺ : The loss of a hydrogen atom followed by the elimination of CO would result in a fragment at m/z 193/195.

-

[M - Br - CO]⁺ : Following the loss of the bromine radical, the resulting naphthol cation at m/z 143 could further lose CO to produce a fragment at m/z 115.

Loss of Hydrogen Bromide (HBr)

The elimination of a neutral hydrogen bromide (HBr) molecule is another plausible fragmentation route.[9]

-

[M - HBr]⁺• : This would result in a radical cation at an m/z of 142.

Naphthalene Ring Fragmentation

While the naphthalene ring is relatively stable, some fragmentation of the ring system itself can occur, leading to smaller fragment ions.[11] However, these are generally of lower abundance compared to the fragments resulting from the loss of the primary substituents.

The predicted fragmentation pathways are summarized in the diagram below:

Caption: Predicted major fragmentation pathways of 8-Bromonaphthalen-1-ol under electron ionization.

Tabulated Summary of Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Comments |

| 224 | Molecular Ion (M+2) | [C₁₀H₇⁸¹BrO]⁺• | Isotopic peak due to ⁸¹Br. |

| 222 | Molecular Ion (M) | [C₁₀H₇⁷⁹BrO]⁺• | Base peak or prominent peak. |

| 143 | [M - Br]⁺ | [C₁₀H₇O]⁺ | Loss of a bromine radical. |

| 142 | [M - HBr]⁺• | [C₁₀H₆O]⁺• | Loss of a neutral HBr molecule. |

| 115 | [M - Br - CO]⁺ | [C₉H₇]⁺ | Loss of CO from the [M - Br]⁺ fragment. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a semi-volatile solid like 8-Bromonaphthalen-1-ol, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. The following protocol provides a general guideline.

Sample Preparation

-

Solvent Selection: Choose a volatile organic solvent in which 8-Bromonaphthalen-1-ol is soluble, such as dichloromethane, hexane, or ethyl acetate.[12][13]

-

Standard Solution Preparation: Prepare a stock solution of 8-Bromonaphthalen-1-ol at a concentration of approximately 1 mg/mL. From this stock, prepare a working solution of around 10 µg/mL.[12]

-

Filtration: Ensure the sample solution is free of any particulate matter by passing it through a 0.22 µm syringe filter before transferring it to a GC vial.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temp: 100 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50 - 300 amu |

| Scan Rate | 2 scans/sec |

Experimental Workflow Diagram

Caption: A typical workflow for the GC-MS analysis of 8-Bromonaphthalen-1-ol.

Trustworthiness and Self-Validating Systems

The reliability of the identification of 8-Bromonaphthalen-1-ol via mass spectrometry is ensured by several self-validating aspects of the data:

-

Isotopic Pattern: The presence of the characteristic M and M+2 peaks in a roughly 1:1 ratio is a strong indicator of a monobrominated compound.

-

Fragmentation Logic: The observed fragment ions should logically correspond to the loss of known substituents (Br, CO, HBr) from the parent molecule.

-

Retention Time: In a GC-MS analysis, the retention time of the analyte provides an additional layer of identification when compared to a known standard.

-

Library Matching: The acquired mass spectrum can be compared against commercial or in-house mass spectral libraries for confirmation.

Conclusion

The mass spectrometry of 8-Bromonaphthalen-1-ol, particularly under electron ionization, is predicted to yield a rich and informative spectrum. The prominent molecular ion with its characteristic bromine isotopic pattern, coupled with logical fragmentation pathways involving the loss of the bromo and hydroxyl functionalities, allows for confident identification. The experimental protocol outlined provides a robust starting point for researchers and scientists in drug development and related fields to accurately characterize this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromonaphthalen-1-ol. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

Sources

- 1. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 2. rroij.com [rroij.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. whitman.edu [whitman.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. GCMS Section 6.10 [people.whitman.edu]

- 11. researchgate.net [researchgate.net]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Sample preparation GC-MS [scioninstruments.com]

Technical Guide: Solubility Profile & Solvent Selection for 8-Bromonaphthalen-1-ol

The following technical guide details the solubility profile and solvent selection protocols for 8-Bromonaphthalen-1-ol .

Executive Summary

8-Bromonaphthalen-1-ol (CAS: 62456-32-0) presents a distinct solubility profile governed by the peri-interaction between the hydroxyl group at C1 and the bromine atom at C8. Unlike its parent compound 1-naphthol, the 8-bromo derivative exhibits enhanced lipophilicity (Computed XLogP3 ~3.5) and reduced aqueous miscibility.

This guide provides a structural analysis of solvation behaviors, a categorized solvent compatibility table, and self-validating experimental protocols for determining precise solubility limits and identifying optimal recrystallization systems.

Structural Determinants of Solubility

To predict solubility behavior accurately, one must understand the intramolecular forces at play.

The Peri-Effect (1,8-Interaction)

The proximity of the 1-OH and 8-Br substituents forces a steric and electronic interaction known as the peri-effect.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton acts as a donor to the bromine lone pairs (

). This intramolecular hydrogen bond "masks" the polar hydroxyl group, effectively reducing the molecule's ability to donate hydrogen bonds to solvent molecules. -

Lipophilicity Shift: This masking effect significantly increases the partition coefficient (LogP) compared to 1-naphthol (LogP ~2.85). Consequently, 8-Bromonaphthalen-1-ol behaves more like a non-polar aromatic hydrocarbon than a typical phenol.

Implications for Solvent Selection[1]

-

Water/Aqueous: Solubility is negligible due to the lipophilic bromine and the internal H-bond preventing hydration of the hydroxyl group.

-

Chlorinated Solvents: Excellent solubility is expected in Dichloromethane (DCM) and Chloroform due to favorable dispersion forces and the "pseudo-nonpolar" character of the solute.

-

Non-Polar Hydrocarbons: Moderate solubility in hot alkanes (Hexanes, Heptane), making them ideal candidates for recrystallization.

Solubility Landscape

The following data categorizes solvents based on their interaction with 8-Bromonaphthalen-1-ol.

| Solvent Class | Specific Solvents | Solubility Prediction | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Synthesis Medium |

| Polar Aprotic | THF, Ethyl Acetate, DMSO, DMF | High (>100 mg/mL) | Reaction Solvent, Stock Solutions |

| Alcohols | Methanol, Ethanol, Isopropanol | Good (Temp. Dependent) | Cold Recrystallization (Antisolvent) |

| Hydrocarbons | Hexanes, Heptane, Petroleum Ether | Moderate (Hot), Low (Cold) | Primary Recrystallization Solvent |

| Aromatics | Toluene, Benzene | High | Process Solvent (Avoid for final isolation) |

| Aqueous | Water, Acidic Buffer | Negligible (<0.1 mg/mL) | Antisolvent (Precipitation) |

| Basic Aqueous | 1M NaOH, 1M KOH | Soluble (as Phenolate) | Chemical Extraction (Deprotonation) |

Critical Insight: While soluble in basic water, prolonged exposure may lead to decomposition or oxidation. Acidification will immediately reprecipitate the neutral compound.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this workflow to generate precise quantitative data (mg/mL) for your specific batch.

Objective: Determine saturation point at

-

Preparation: Weigh 50 mg of 8-Bromonaphthalen-1-ol into a tared 4 mL vial.

-

Addition: Add the target solvent in

increments, vortexing for 30 seconds between additions. -

Observation: Continue until the solid is fully dissolved (clear solution).

-

Calculation:

If 50 mg does not dissolve in 2 mL, the solubility is <25 mg/mL. Proceed to saturation method (stir excess solid, filter, evaporate).

Protocol B: Recrystallization Solvent Screening

The goal is to find a system where the compound is soluble at reflux but insoluble at room temperature.

Workflow Diagram:

Figure 1: Decision logic for selecting a single or binary solvent system for purification.

Recommended Systems for 8-Bromonaphthalen-1-ol:

-

System 1 (Single): Heptane or Methylcyclohexane. (Likely requires high reflux temp).

-

System 2 (Binary): Hexanes : Ethyl Acetate (Start 10:1, increase polarity if needed).

-

System 3 (Binary): Ethanol : Water (Dissolve in hot EtOH, add warm water until turbid, cool).

Mechanistic Visualization

The following diagram illustrates the impact of the peri-interaction on solvation.

Figure 2: The "Peri-Effect" mechanism reducing polarity and altering solubility profiles.

References

-

PubChem. (n.d.).[1] 8-Bromonaphthalen-1-ol Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Organic Syntheses. (1943).

-Bromonaphthalene (General Naphthalene Halogenation). Organic Syntheses, Coll. Vol. 2, p.100. Retrieved January 30, 2026, from [Link] -

FooDB. (n.d.). 1-Naphthol Properties and Solubility Data. Retrieved January 30, 2026, from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Acidity of 8-Bromonaphthalen-1-ol

This guide provides a comprehensive analysis of the acidity of 8-bromonaphthalen-1-ol, a unique molecule where steric and electronic effects converge to influence its chemical properties. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its pKa, outlines robust experimental and computational methodologies for its determination, and offers insights into the structural factors governing its reactivity.

Executive Summary

The acidity of a molecule, quantified by its pKa, is a critical parameter in drug discovery and development, influencing solubility, membrane permeability, and target binding. 8-Bromonaphthalen-1-ol presents a fascinating case study in physical organic chemistry due to the proximate ("peri") relationship between the hydroxyl and bromo substituents on the rigid naphthalene scaffold. This guide will demonstrate that while the bromine atom is electron-withdrawing, its influence on the acidity of the naphthol is modulated by profound steric and potential intramolecular hydrogen bonding interactions, making a simple prediction based on electronic effects alone insufficient. We will explore both theoretical predictions and practical approaches to accurately determine this crucial physicochemical property.

Theoretical Framework: Factors Influencing the Acidity

The acidity of 8-bromonaphthalen-1-ol is best understood by dissecting the contributions of the naphthalene ring system, the electronic nature of the bromine substituent, and the unique spatial arrangement of the functional groups.

The Naphthol Scaffold: A More Acidic Phenol

Naphthols are generally more acidic than phenol (pKa ≈ 9.95). The conjugate base of a naphthol, the naphthoxide ion, is more stabilized by resonance due to the extended π-system of the two fused aromatic rings. 1-Naphthol, the parent compound of our subject molecule, has an experimental pKa of approximately 9.34[1]. This increased acidity is attributed to the greater delocalization of the negative charge on the oxygen atom across the larger naphthalene ring system compared to the benzene ring in phenoxide. The conjugate base of 1-naphthol has more resonance structures that preserve at least one intact benzene ring (a benzenoid ring), which is a significant stabilizing factor[2][3].

Electronic Effects of the Bromo Substituent

Halogens, including bromine, exert a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect.

-

Inductive Effect (-I): Due to its electronegativity, the bromine atom withdraws electron density from the naphthalene ring through the sigma bonds. This effect tends to stabilize the naphthoxide anion, thereby increasing the acidity of the naphthol.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, which would destabilize the naphthoxide anion and decrease acidity.

For halogens, the inductive effect generally outweighs the mesomeric effect. Therefore, from an electronic standpoint alone, we would anticipate that 8-bromonaphthalen-1-ol would be more acidic than 1-naphthol.

The "Peri" Interaction: A Dominant Steric and Bonding Influence

The defining feature of 1,8-disubstituted naphthalenes is the close proximity of the substituents, leading to significant "peri" interactions[4]. In 8-bromonaphthalen-1-ol, the bromine atom and the hydroxyl group are forced into a spatially constrained arrangement. This has several important consequences for the molecule's acidity:

-

Steric Hindrance: The bulky bromine atom can sterically hinder the solvation of the adjacent hydroxyl group and its corresponding anion. Effective solvation is crucial for stabilizing the charged conjugate base in solution. Disrupted solvation can decrease acidity.

-

Intramolecular Hydrogen Bonding: A key consideration is the potential for an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the bromine atom (O-H···Br)[5][6]. While bromine is a weak hydrogen bond acceptor, the enforced proximity in the peri-position makes this interaction plausible. The formation of an IHB would stabilize the neutral form of the molecule, making the proton more difficult to remove and thus decreasing the acidity (increasing the pKa).

-

Destabilization of the Naphthoxide Ion: Upon deprotonation, the resulting naphthoxide ion (O⁻) would experience strong electrostatic repulsion from the electron-rich bromine atom in the peri-position. This lone pair-lone pair repulsion would significantly destabilize the conjugate base, making its formation less favorable and thereby decreasing the acidity of the parent naphthol.

Given the strength of these peri-interactions, it is highly probable that the acidity-decreasing effects (intramolecular hydrogen bonding and/or lone-pair repulsion in the anion) will dominate over the acidity-increasing inductive effect of the bromine. Therefore, it is predicted that 8-bromonaphthalen-1-ol will be less acidic than 1-naphthol .

Quantitative Assessment of Acidity

To move from qualitative prediction to a quantitative value, both experimental and computational methods are indispensable.

Experimental Determination of pKa

The low aqueous solubility of 8-bromonaphthalen-1-ol necessitates a method that can accommodate organic co-solvents. Spectrophotometric titration is a highly suitable technique.

Principle: The UV-Vis absorption spectrum of the neutral naphthol (ArOH) differs significantly from that of its conjugate base, the naphthoxide ion (ArO⁻). By measuring the absorbance at a specific wavelength (where the difference in absorption between the two species is maximal) across a range of pH values, the ratio of [ArO⁻]/[ArOH] can be determined. The pKa can then be calculated using the Henderson-Hasselbalch equation.

Detailed Protocol for Spectrophotometric pKa Determination:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 8-bromonaphthalen-1-ol in a water-miscible organic solvent such as methanol or acetonitrile.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 8 to pH 12. Maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers[7].

-

Spectral Scans:

-

Record the full UV-Vis spectrum (e.g., 200-500 nm) of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species (ArOH).

-

Record the full spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated species (ArO⁻).

-

-

Titration and Measurement:

-

For each buffer solution, add a small, constant volume of the stock solution to ensure the final concentration of the organic solvent is low and consistent (e.g., < 5% v/v).

-

Record the absorbance of each solution at the pre-determined analytical wavelength.

-

-

Data Analysis: The pKa is calculated from the equation:

-

pKa = pH + log[(AI - A) / (A - AM)]

-

Where:

-

A = Absorbance at a given pH

-

AI = Absorbance of the ionized species (naphthoxide)

-

AM = Absorbance of the molecular species (naphthol)

-

-

A plot of log[(AI - A) / (A - AM)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Workflow for Experimental pKa Determination

Caption: Spectrophotometric titration workflow.

Computational pKa Prediction

In silico methods provide a powerful, complementary approach to predicting acidity. Density Functional Theory (DFT) calculations combined with a continuum solvation model can yield highly accurate pKa values[8][9][10][11].

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The computational approach involves calculating the free energies of the protonated (ArOH) and deprotonated (ArO⁻) species in the gas phase and their respective solvation free energies.

Computational Workflow:

-

Geometry Optimization: Perform geometry optimizations for both 8-bromonaphthalen-1-ol and its conjugate base in both the gas phase and in solution using a suitable level of theory (e.g., CAM-B3LYP/6-311G+dp)[9][11].

-

Frequency Calculations: Perform frequency calculations to obtain thermal corrections to the Gibbs free energy and to confirm that the optimized structures are true minima on the potential energy surface.

-

Solvation Energy Calculation: Use a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), to calculate the free energy of solvation for each species[11][12].

-

pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

-

ΔGsol = Ggas(ArO⁻) + ΔGsolv(ArO⁻) - [Ggas(ArOH) + ΔGsolv(ArOH)]

-

pKa = (ΔGsol) / (2.303 * RT) - C

-

Where R is the gas constant, T is the temperature, and C is a correction factor that includes the free energy of the solvated proton, which is a known, well-established value for a given computational scheme.

-

Logical Flow for pKa Prediction

Caption: Computational pKa prediction workflow.

Data Summary and Expected Results

While an experimental value for 8-bromonaphthalen-1-ol is not available in the cited literature, we can compile relevant data and predictions in a structured format.

| Compound | Experimental pKa | Predicted pKa (Relative to 1-Naphthol) | Key Influencing Factors |

| Phenol | ~9.95 | - | Benchmark |

| 1-Naphthol | 9.34[1] | Baseline | Extended π-conjugation |

| 2-Naphthol | 9.63[3] | Less acidic than 1-Naphthol | Fewer stable resonance structures in conjugate base |

| 8-Bromonaphthalen-1-ol | Not Available | > 9.34 | Dominant peri-interaction (destabilizing anion), potential intramolecular H-bond |

| 4-Bromophenol | 9.34 | More acidic than Phenol | Dominant -I effect |

Conclusion

References

-

Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol. (2022). SMU. [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. (n.d.). ResearchGate. [Link]

-

8-Bromonaphthalen-1-amine. (n.d.). PMC - NIH. [Link]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Semantic Scholar. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers. [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. [Link]

-

8-Bromonaphthalen-1-ol. (n.d.). PubChem. [Link]

-

(8-Bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate. (n.d.). ResearchGate. [Link]

-

Absolute p K a Determinations for Substituted Phenols. (n.d.). ResearchGate. [Link]

-

Theoretical studies on the structure and hydrogen bonding of 8-amino-1-naphthol and its one water complex. (n.d.). ResearchGate. [Link]

-

Noncovalent Intra‐ and Intermolecular Interactions in Peri‐Substituted Pnicta Naphthalene and Acenaphthalene Complexes. (n.d.). ResearchGate. [Link]

-

peri-Interactions in Naphthalenes, 10[13]. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on. (n.d.). SciSpace. [Link]

-

Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. (2021). PMC - NIH. [Link]

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. (n.d.). ResearchGate. [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). PubMed. [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). National Center for Biotechnology Information. [Link]

-

Showing Compound Naphthalen-1-ol (FDB005841). (n.d.). FooDB. [Link]

-

peri-Naphthalenes. (n.d.). Wikipedia. [Link]

-

Naphthalene, 1-bromo. (n.d.). Organic Syntheses Procedure. [Link]

-

What is more acidic: 1-naphthol or 2-naphthol?. (2023). YouTube. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

-

Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. (n.d.). RSC Publishing. [Link]

-

Intramolecular hydrogen bonding in medicinal chemistry. (2010). PubMed. [Link]

-

Hydrogen vs. Halogen Bonds in 1-Halo-Closo-Carboranes. (n.d.). PMC - NIH. [Link]

-

Comparing the Acidity of 1-Naphthol and 2-Naphthol based on Conjugate Base Stability. (n.d.). Stack Exchange. [Link]

Sources

- 1. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Peri-naphthalenes - Wikipedia [en.wikipedia.org]

- 5. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. Frontiers | An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes [frontiersin.org]